

GSK3494245 drug-drug interaction studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK3494245	
Cat. No.:	B11932695	Get Quote

Technical Support Center: GSK3494245

Disclaimer: Development of **GSK3494245** was discontinued, and as a result, comprehensive clinical data, including specific drug-drug interaction (DDI) studies, have not been publicly released. This guide provides information based on available preclinical data and general principles for researchers.

Frequently Asked Questions (FAQs)

Q1: Have any formal drug-drug interaction studies been conducted for GSK3494245?

To date, no specific drug-drug interaction studies for **GSK3494245** have been published in the public domain. The Phase 1 clinical trial (NCT04504435) was discontinued due to the compound's pharmacokinetic profile, specifically a significant food effect, rather than any reported safety or interaction concerns.[1] The trial protocol did include exclusionary criteria for certain concomitant medications, suggesting a cautious approach to potential interactions.[2]

Q2: What is the mechanism of action of **GSK3494245**?

GSK3494245 is a potent and selective inhibitor of the chymotrypsin-like activity of the proteasome in Leishmania parasites.[3] It targets the β 5 subunit of the parasite's 20S proteasome, leading to the accumulation of ubiquitinated proteins and ultimately, parasite death.[3] The compound binds to a site between the β 4 and β 5 subunits, exploiting differences between the parasite and human proteasomes to achieve selectivity.[3]

Q3: Is there any information on the metabolism and potential transporters for **GSK3494245**?







Detailed information regarding the metabolic pathways and specific transporters involved in the absorption, distribution, and excretion of **GSK3494245** is not publicly available. The discontinuation of its development in early clinical phases means that extensive human metabolism and transporter studies were likely not completed or published.

Q4: What should I consider if I need to co-administer **GSK3494245** with another compound in my research?

Given the lack of specific DDI data, a conservative approach is recommended. Researchers should consider the potential for interactions based on general pharmacological principles. Key considerations include:

- Metabolic Enzyme Inhibition/Induction: Assess whether the co-administered drug is a known inhibitor or inducer of major cytochrome P450 (CYP) enzymes.
- Transporter Interactions: Consider if the other compound is a substrate or inhibitor of common drug transporters (e.g., P-glycoprotein, BCRP, OATPs).
- Pharmacodynamic Interactions: Evaluate if the co-administered drug has a mechanism of action that could synergize with or antagonize the effects of a proteasome inhibitor.

It is highly advisable to conduct preliminary in vitro and/or in vivo assessments to rule out significant interactions before proceeding with critical experiments.

Troubleshooting Guide for Experimental Studies

This guide provides hypothetical scenarios and troubleshooting steps for researchers encountering unexpected results in preclinical studies that may suggest a drug-drug interaction.



Issue	Potential Cause (Hypothetical)	Troubleshooting Steps
Unexpectedly high cytotoxicity or in vivo toxicity with coadministration.	Inhibition of GSK3494245 Metabolism: The co- administered drug may be inhibiting the metabolic clearance of GSK3494245, leading to higher exposure.	1. Run an in vitro metabolism assay (e.g., using liver microsomes) with and without the interacting drug to assess for metabolic inhibition. 2. Conduct a pharmacokinetic study in an animal model with co-administration to determine if the plasma concentration of GSK3494245 is elevated.
Reduced efficacy of GSK3494245 in the presence of another compound.	Induction of GSK3494245 Metabolism: The co- administered drug could be inducing enzymes responsible for the metabolism of GSK3494245, leading to lower exposure. Transporter- mediated Efflux: The other compound may induce an efflux transporter that actively removes GSK3494245 from the target cells.	1. Perform a pharmacokinetic study to check for reduced plasma concentrations of GSK3494245 upon co-administration. 2. Use in vitro cell-based assays with known transporter inhibitors to see if the efficacy of GSK3494245 can be restored.
Altered phenotype in cellular assays not attributable to either compound alone.	Pharmacodynamic Interaction: The two compounds may be acting on convergent or divergent pathways, leading to an unforeseen biological effect.	1. Map the known signaling pathways of both compounds to identify potential points of interaction. 2. Conduct doseresponse matrix experiments to characterize the nature of the interaction (synergistic, additive, or antagonistic).

Experimental Protocols: General Approaches



As no specific DDI studies for **GSK3494245** are available, the following are generalized protocols for assessing potential drug-drug interactions.

In Vitro Metabolism Interaction Screening

Objective: To assess the potential of a co-administered drug to inhibit the metabolism of **GSK3494245**.

Methodology:

- Incubation: Incubate GSK3494245 at a fixed concentration with liver microsomes (human, rat, or mouse) and a NADPH-regenerating system.
- Inhibitor Addition: In parallel, run incubations with the addition of the potential interacting drug at various concentrations. A known pan-CYP inhibitor (e.g., 1-aminobenzotriazole) should be used as a positive control.
- Sample Analysis: At various time points, stop the reaction and analyze the remaining concentration of GSK3494245 using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Calculate the rate of disappearance of GSK3494245 in the presence and absence of the interacting drug to determine the extent of inhibition.

In Vivo Pharmacokinetic Interaction Study

Objective: To determine if a co-administered drug alters the pharmacokinetic profile of **GSK3494245** in an animal model.

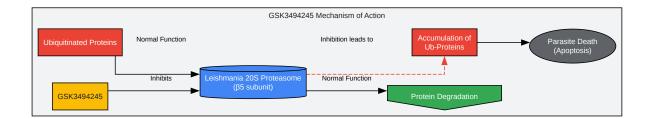
Methodology:

- Animal Model: Use a suitable animal model (e.g., BALB/c mice).
- Dosing Groups:
 - Group 1: Administer GSK3494245 alone (oral or intravenous).
 - Group 2: Administer the potential interacting drug alone.



- Group 3: Co-administer GSK3494245 and the interacting drug.
- Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
- Plasma Analysis: Process the blood to plasma and quantify the concentration of GSK3494245 using a validated bioanalytical method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T1/2 (half-life) for GSK3494245 in the presence and absence of the co-administered drug.

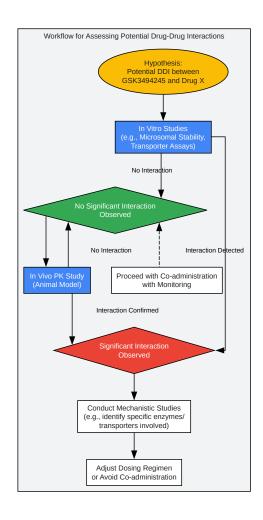
Visualizations



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Caption: Mechanism of action of GSK3494245 in Leishmania.





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Caption: General workflow for preclinical DDI assessment.

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